

physical and chemical properties of 1-Bromo-2-methoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-methoxynaphthalene**

Cat. No.: **B048351**

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-2-methoxynaphthalene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxynaphthalene is an organic compound featuring a naphthalene core substituted with a bromine atom and a methoxy group.^[1] Identified by its CAS number 3401-47-6, this solid chemical serves as a versatile and valuable synthetic intermediate in a wide range of chemical applications.^{[1][2]} Its unique molecular structure allows it to be a key building block in the synthesis of complex organic molecules, including pharmaceuticals, advanced materials, and highly selective catalysts.^[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its role in modern organic chemistry.

Physical and Chemical Properties

1-Bromo-2-methoxynaphthalene is typically a white to light yellow crystalline powder.^{[3][4]} It is stable under normal storage conditions, which recommend keeping it in a tightly sealed container in a dry, cool, and well-ventilated area.^{[1][5]}

Table 1: Physical Properties of 1-Bromo-2-methoxynaphthalene

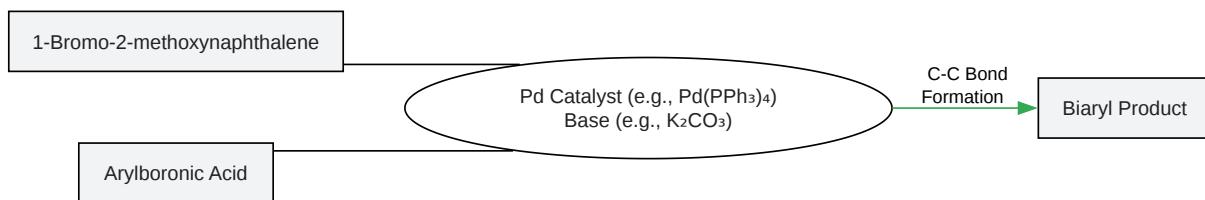
Property	Value	Source
Appearance	White to light yellow crystals or powder	[3] [4]
Melting Point	78 - 83 °C	[1] [4] [5]
Boiling Point	319.2 °C at 760 mmHg 190-192 °C at 22 Torr	[1] [4]
Density	1.448 g/cm³	[1]
Water Solubility	Slightly soluble	[1] [4]
Flash Point	132.9 °C	[1]
Refractive Index	1.632	[1]
Vapor Pressure	0.000641 mmHg at 25°C	[1]

Table 2: Chemical Identifiers and Molecular Properties

Identifier	Value	Source
Molecular Formula	C ₁₁ H ₉ BrO	[1] [6]
Molecular Weight	237.09 g/mol	[1] [6]
CAS Number	3401-47-6	[1] [6]
InChI Key	XNIGURFWNPLWJM-UHFFFAOYSA-N	[3]
SMILES	COC1=CC=C2C=CC=CC2=C1Br	[6]
Purity	≥97% (typical)	[1] [3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-Bromo-2-methoxynaphthalene**.


- Nuclear Magnetic Resonance (NMR): Both ^1H NMR and ^{13}C NMR data are available and provide detailed information about the hydrogen and carbon framework of the molecule.[7]
- Infrared (IR) Spectroscopy: The FTIR spectrum reveals the characteristic vibrational frequencies of its functional groups, including C-O stretching for the methoxy group and C-Br stretching.[8]
- Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides a characteristic fragmentation pattern for the compound.[9]

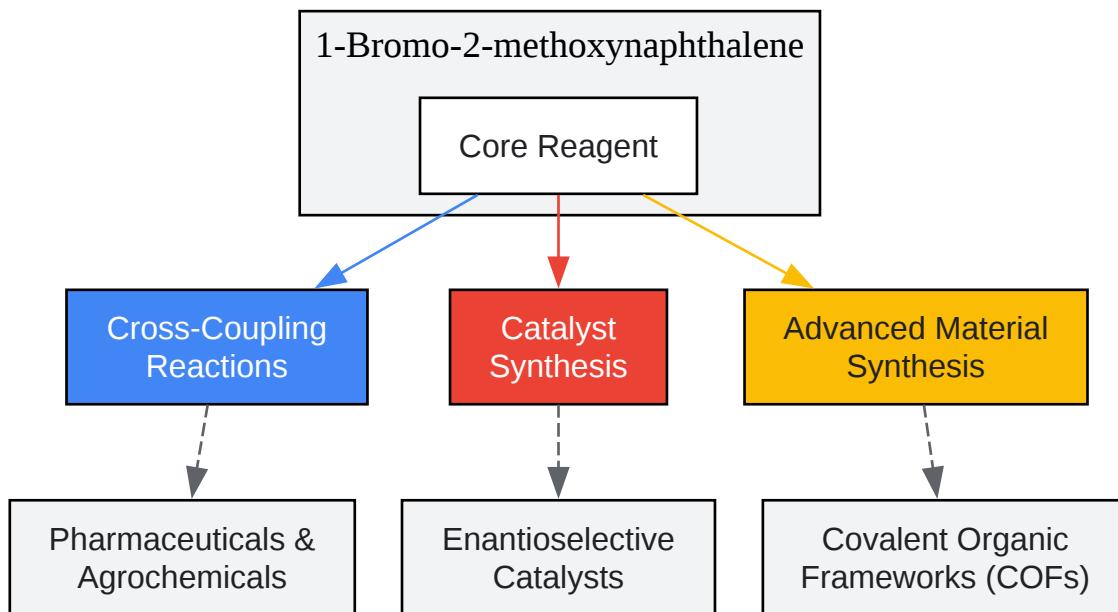
Chemical Reactivity and Applications

The reactivity of **1-Bromo-2-methoxynaphthalene** is dominated by its two functional groups: the bromo substituent, which is an excellent leaving group in cross-coupling reactions, and the methoxy group, an electron-donating group that influences the reactivity of the naphthalene ring.

Cross-Coupling Reactions

1-Bromo-2-methoxynaphthalene is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings.[2][10] These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and biheterocyclic structures commonly found in pharmaceuticals and advanced materials.[2]

[Click to download full resolution via product page](#)


Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

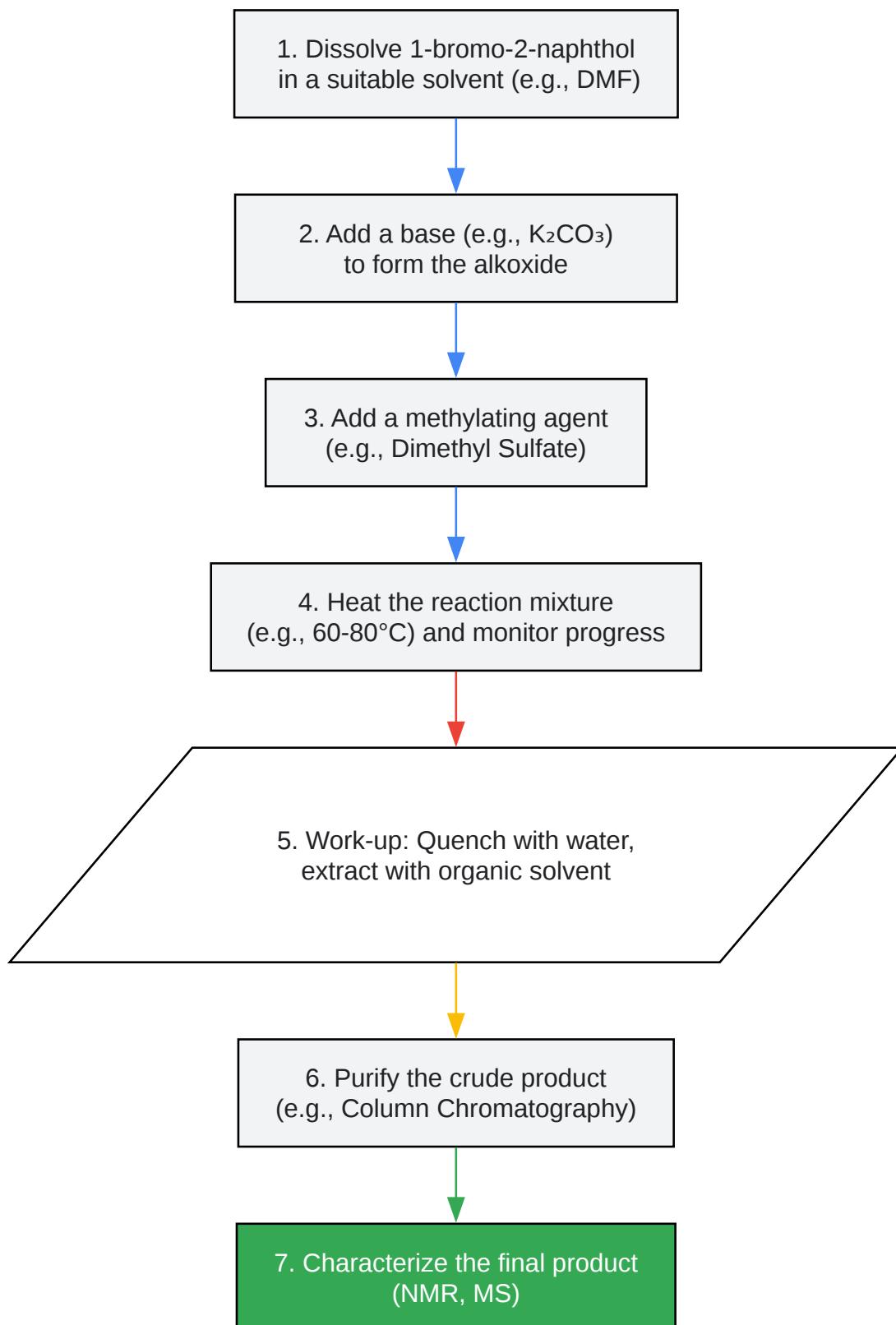
Catalyst Synthesis

The compound is a key reagent for synthesizing highly enantioselective catalysts.^{[1][2]} Notably, it is used to create catalysts for the aziridination of styrene derivatives. Aziridines are important nitrogen-containing heterocyclic intermediates for producing amino acids and other pharmacologically active molecules. The ability to control stereochemistry is critical, as the biological activity of many drugs is dependent on their specific 3D structure.

Advanced Materials

1-Bromo-2-methoxynaphthalene serves as an organic ligand for the synthesis of Covalent Organic Frameworks (COFs).^[2] COFs are crystalline porous polymers with highly tunable properties, making them promising for applications in catalysis, gas storage, and separation technologies.^[2]

[Click to download full resolution via product page](#)


Caption: Key application areas of **1-Bromo-2-methoxynaphthalene**.

Experimental Protocols

The following are general methodologies that can be adapted for specific laboratory applications.

Synthesis via Williamson Ether Synthesis

1-Bromo-2-methoxynaphthalene can be prepared from 1-bromo-2-naphthol through methylation. A general procedure is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Bromo-2-methoxynaphthalene**.

Protocol:

- Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-bromo-2-naphthol (1 equivalent) in an anhydrous polar aprotic solvent like DMF or acetone.
- Deprotonation: Add a suitable base, such as potassium carbonate or sodium hydride (1.5-2.0 equivalents), to the solution and stir for 30-60 minutes at room temperature to form the corresponding naphthoxide.
- Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), dropwise to the mixture.
- Reaction: Heat the reaction mixture (typically between 50-100°C) and monitor its progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **1-Bromo-2-methoxynaphthalene**.

General Protocol for Suzuki-Miyaura Coupling

Materials:

- **1-Bromo-2-methoxynaphthalene**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Anhydrous solvent (e.g., Toluene, Dioxane)
- Schlenk tube or round-bottom flask

- Inert atmosphere (Nitrogen or Argon)

Protocol:

- Setup: To a flame-dried Schlenk tube under an inert atmosphere, add **1-Bromo-2-methoxynaphthalene** (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).[10]
- Solvent Addition: Add the anhydrous solvent via syringe.[10]
- Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.[10]
- Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[10] Monitor the reaction's progress by TLC or GC-MS.
- Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[10]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired biaryl compound.

Safety and Handling

According to its Safety Data Sheet (SDS), **1-Bromo-2-methoxynaphthalene** is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[5] However, standard laboratory safety practices should always be observed.

- Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid ingestion and inhalation, and prevent dust formation.[5]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
- Incompatibilities: Avoid strong oxidizing agents.[5]

Conclusion

1-Bromo-2-methoxynaphthalene is a highly useful and versatile building block in organic synthesis. Its ability to participate in a variety of powerful chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for chemists in academia and industry. Its application in the development of enantioselective catalysts and advanced materials like COFs underscores its importance in cutting-edge research, including drug discovery and materials science. Proper handling and an understanding of its reactivity are key to leveraging the full potential of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-2-methoxynaphthalene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-BROMO-2-METHOXYNAPHTHALENE CAS#: 3401-47-6 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Bromo-2-methoxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048351#physical-and-chemical-properties-of-1-bromo-2-methoxynaphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com